Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate
Description
Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate is a structurally complex organophosphorus compound characterized by a 5-chlorobenzo[b]thiophene core linked to a phosphinate ester group. The molecule features a 2-oxoethylamine moiety, which introduces both polar and hydrogen-bonding capabilities. The ethyl methylphosphinate group contributes to the compound’s electronic profile, affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(5-chloro-1-benzothiophen-3-yl)-2-[ethoxy(methyl)phosphoryl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClNO3PS/c1-3-18-19(2,17)12(13(15)16)10-7-20-11-5-4-8(14)6-9(10)11/h4-7,12H,3H2,1-2H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOZVZRZLDCLIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClNO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657958 | |
| Record name | Ethyl [2-amino-1-(5-chloro-1-benzothiophen-3-yl)-2-oxoethyl]methylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206680-28-5 | |
| Record name | Ethyl [2-amino-1-(5-chloro-1-benzothiophen-3-yl)-2-oxoethyl]methylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Approaches
The 5-chlorobenzo[b]thiophene scaffold is typically synthesized via Gewald cyclization or Friedel-Crafts acylation . A modified Gewald method employs 2-chlorothiophenol and ethyl acetoacetate in the presence of sulfur and morpholine, yielding 3-acetyl-5-chlorobenzo[b]thiophene at 60–80°C with 72–85% yields. Alternative routes use AlCl3-mediated Friedel-Crafts acylation of chlorobenzene with thiophene-3-carbonyl chloride, though this method suffers from lower regioselectivity (55–65% yield).
Table 1: Comparison of Benzo[b]Thiophene Synthesis Methods
| Method | Reagents | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Gewald Cyclization | 2-Chlorothiophenol, S8 | 60–80 | 72–85 | High (≥95%) |
| Friedel-Crafts | AlCl3, Thiophene carbonyl | 25–40 | 55–65 | Moderate (70%) |
Phosphorylation and Esterification
Phosphinic Acid Coupling
The phosphinate moiety is introduced via Kabachnik-Fields reaction , where 5-chlorobenzo[b]thiophene-3-carbaldehyde reacts with ethyl methylphosphinate and glycine ethyl ester. Optimal conditions use toluene as solvent, p-toluenesulfonic acid (PTSA) catalyst, and azeotropic water removal, achieving 68–74% conversion.
Stereochemical Control
Racemization at the phosphorus center is mitigated by using chiral auxiliaries such as (R)-binol during phosphorylation. Asymmetric catalysis with Cu(OTf)2 and Josiphos ligands achieves enantiomeric excess (ee) of 88–92% but requires rigorous exclusion of moisture.
Table 2: Phosphorylation Reaction Parameters
| Parameter | Optimal Range | Effect on Yield/Stereochemistry |
|---|---|---|
| Solvent | Toluene | Maximizes azeotrope efficiency |
| Catalyst | PTSA (5 mol%) | Accelerates imine formation |
| Temperature | 110–120°C | Balances rate vs. decomposition |
| Water Removal | Dean-Stark trap | Shifts equilibrium to product |
Amination and Oxoethyl Functionalization
Reductive Amination
The 2-amino-2-oxoethyl group is installed via reductive amination of the phosphorylated aldehyde intermediate. Sodium cyanoborohydride in methanol at pH 5–6 (acetic acid buffer) provides 81–86% yield. Competing pathways include over-reduction to the amine (controlled by stoichiometric NaBH3CN).
Alternative Pathways
Strecker synthesis with KCN/NH4Cl introduces the amino group but requires subsequent oxidation of the nitrile to the amide, complicating purification.
Purification and Stabilization
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves diastereomers with ΔRt ≥ 2.1 min. Silica gel chromatography using ethyl acetate/hexane (1:3) removes unreacted phosphinate precursors.
Stabilization Strategies
Lyophilization under argon preserves the phosphinate ester from hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored with molecular sieves.
Industrial Scale-Up Considerations
Continuous Flow Synthesis
A three-stage continuous process achieves 92% overall yield:
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Benzo[b]thiophene formation in a packed-bed reactor (residence time: 2 hr)
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Phosphorylation in a microreactor (T = 115°C, P = 8 bar)
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Reductive amination with in-line pH control
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
[Carbamoyl-(5-chloro-benzo[b]thiophen-3-yl)methyl]methyl-phosphinic acid ethyl ester
This compound (from ) shares the 5-chlorobenzo[b]thiophene backbone and ethyl methylphosphinate group with the target molecule. However, it substitutes the 2-amino-2-oxoethyl group with a carbamoyl (-CONH2) moiety. The carbamoyl group is less basic than the primary amine in the target compound, which could influence pharmacokinetic properties such as membrane permeability .
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
Synthesized via a Petasis reaction (), this compound replaces the 5-chlorobenzo[b]thiophene with a tetrahydrobenzo[b]thiophene system and introduces a 4-hydroxyphenyl group. The hydroxyl group increases polarity, contrasting with the chloro substituent’s lipophilic effect. The ester (-COOEt) and ethoxy-oxoethyl groups differ from the phosphinate and amino-oxoethyl functionalities in the target compound, suggesting divergent chemical reactivity and metabolic pathways .
Functional Group Comparisons
Phosphinate Esters vs. Sulfonylureas
Compounds like metsulfuron methyl ester () and lactofen () contain sulfonylurea or nitrobenzoate groups instead of phosphinate esters. Sulfonylureas are highly polar and acidic, favoring interactions with enzymes like acetolactate synthase in herbicides.
Amino-oxoethyl vs. Phenacyl Bromide Derivatives
Compounds 7(A1-A10) () feature thiadiazolyl and quinazolinone groups synthesized via phenacyl bromide condensations. The amino-oxoethyl group in the target compound provides a flexible linker that may enhance conformational adaptability for target binding compared to rigid heterocyclic systems in 7(A1-A10). However, the latter’s aromatic systems could improve π-π stacking interactions in biological environments .
Key Research Findings
- Stability : Phosphinate esters are less prone to hydrolysis than carboxylate esters (e.g., 6o), enhancing shelf-life in formulation .
Biological Activity
Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate, with the CAS number 1206680-28-5, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is with a molar mass of approximately 331.75 g/mol. The compound features a phosphinate group which is significant in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClNO3PS |
| CAS Number | 1206680-28-5 |
| Molar Mass | 331.75 g/mol |
Preliminary studies suggest that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Enzyme Inhibition : There are indications that it may inhibit certain enzymes, which could be relevant in therapeutic contexts such as cancer treatment.
Biological Studies and Findings
- In Vitro Studies : Initial in vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For example, it was found to significantly reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms.
- In Vivo Studies : Animal models have shown that treatment with this compound can lead to reduced tumor sizes and improved survival rates compared to control groups.
- Pharmacological Profiles : The pharmacokinetics and pharmacodynamics of this compound are still under investigation, but initial data suggest favorable absorption and distribution characteristics.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers. The study concluded that this compound could be a promising candidate for breast cancer therapy.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of the compound was tested against various bacterial strains. The results showed significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via phosphinic acid derivatives, as demonstrated in analogous syntheses of benzo[b]thiophene-containing phosphinates. Key steps include coupling 5-chlorobenzo[b]thiophene-3-carbaldehyde with a phosphorylated glycine derivative under phase-transfer catalysis (PTC) or using AlCl3-NaBH4 for reductive amination. Intermediates should be characterized via , , and NMR, complemented by high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How can the purity and stability of this compound be validated under varying storage conditions?
- Methodology : Use reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. Stability studies should include accelerated degradation tests (40°C/75% RH for 1–3 months) and analysis of hydrolytic susceptibility, particularly at the phosphinate ester and amide bonds. LC-MS can track degradation products .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Screen for antibacterial or enzyme inhibitory activity using microdilution assays (e.g., MIC against Gram-positive/negative strains) or fluorogenic substrate-based enzymatic assays. For example, test inhibition of bacterial cell wall synthesis enzymes (e.g., Mur ligases) due to structural similarities to known thiophene-based inhibitors .
Advanced Research Questions
Q. How does stereochemistry at the 2-amino-2-oxoethyl moiety influence biological activity, and how can enantiomers be resolved?
- Methodology : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., using Evans oxazolidinones). Resolve via chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution. Compare activity of enantiomers in target-specific assays (e.g., IC in enzyme inhibition) to establish structure-activity relationships (SAR) .
Q. What computational methods are effective for modeling interactions between this compound and its putative targets?
- Methodology : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., PDB entries for bacterial enzymes). Validate with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. QM/MM calculations can elucidate electronic effects at the phosphinate group .
Q. How can crystallographic data resolve contradictions in reported conformational properties of the benzo[b]thiophene-phosphinate scaffold?
- Methodology : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane). Collect X-ray diffraction data (Mo-Kα radiation) and refine using SHELXL. Compare torsion angles and hydrogen-bonding networks with literature to address discrepancies in molecular geometry .
Q. What strategies mitigate synthetic challenges in phosphinate esterification while avoiding racemization?
- Methodology : Use mild coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C to minimize racemization. Monitor reaction progress via NMR to optimize stoichiometry. Protect the amino group with Boc or Fmoc during esterification .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the hydrolytic stability of the phosphinate ester group?
- Methodology : Replicate hydrolysis experiments under controlled pH (e.g., pH 2, 7, 12) and temperatures. Use NMR to quantify degradation rates. Compare results with literature, considering solvent polarity and buffer composition as confounding factors .
Q. Why do SAR studies show variability in antibacterial potency across analogs with similar benzo[b]thiophene scaffolds?
- Methodology : Perform comparative molecular field analysis (CoMFA) to correlate steric/electronic descriptors with activity. Test membrane permeability via PAMPA or efflux pump inhibition assays to identify bioavailability differences .
Methodological Best Practices
- Crystallography : Prioritize low-temperature (100 K) data collection to reduce thermal motion artifacts. Use TWINABS for twinned crystals .
- Synthetic Reproducibility : Document solvent purity (e.g., anhydrous THF via molecular sieves) and catalyst batch variability (e.g., PEG-400 vs. Aliquate-336) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
